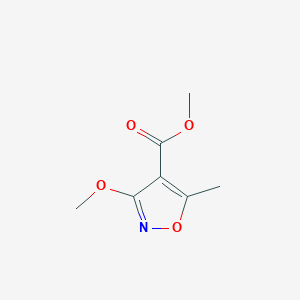

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate

Description

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with methoxy, methyl, and ester functional groups. This article compares this compound with analogous oxazole derivatives, emphasizing synthesis, structural features, and functional group effects.

Properties

IUPAC Name |

methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-5(7(9)11-3)6(10-2)8-12-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZXQNUJOMUUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Substituents and Their Effects

The target compound’s 3-methoxy and 5-methyl groups distinguish it from related oxazoles. Below is a comparison with select analogs:

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents like the Boc-protected azetidine in reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) minimize steric hindrance.

- Hydrogen Bonding: Amino-substituted derivatives (e.g., ) exhibit hydrogen-bonding capacity, unlike the methoxy or ester groups in the target compound.

Comparison with Analogous Syntheses

- Bromination : Methyl 5-bromo-3-[2-chloro-6-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate () employs bromination for introducing halogens, a strategy absent in the target compound’s synthesis.

- Suzuki Coupling : Methyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-4-carboxylate () uses cross-coupling for aryl group introduction, highlighting versatility in substituent incorporation.

- Amino Group Introduction: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate () utilizes hydrazine hydrate for amination, contrasting with the methoxy group’s likely introduction via alkylation or nucleophilic substitution.

Structural and Crystallographic Insights

- Regiochemistry Confirmation : NMR and X-ray crystallography (e.g., ) are critical for distinguishing regioisomers. For example, $^{15}\text{N}$ NMR in confirmed the 1,2-oxazole structure by coupling constants ($^2J_{H3-N2} = 14.36\ \text{Hz}$).

- Conformational Analysis : Rotational conformers of Boc groups in demonstrate the impact of steric hindrance on dynamic NMR behavior, a consideration absent in the target compound due to its simpler substituents.

Physicochemical Properties

Solubility and Polarity

- Ester groups generally increase lipophilicity, but this is moderated by electron-donating substituents like methoxy.

Stability and Reactivity

- Hydrolytic Stability : The ester group is susceptible to hydrolysis, but the electron-donating methoxy group may slow this process compared to electron-withdrawing substituents (e.g., chlorine in ).

- Thermal Stability : Bulkier substituents (e.g., Boc-azetidine in ) may reduce thermal stability due to steric strain.

Biological Activity

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Molecular Formula : CHN\O

Molecular Weight : 183.16 g/mol

The biological activity of this compound can be attributed to its structural features:

- Oxazole Ring : The oxazole moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

- Carboxylic Acid Group : This group can form ionic interactions with positively charged residues in proteins, affecting their activity and stability .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown its efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.1 | Inhibition of proliferation |

The compound has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound showed a significant reduction in biofilm formation at concentrations as low as 32 µg/mL, indicating its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Mechanism

In a recent investigation involving MCF-7 breast cancer cells, treatment with this compound resulted in increased expression of p53 and caspase-3 activation, confirming its role in promoting apoptosis. Flow cytometry analysis revealed that the compound effectively induced cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate, and what intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride. Key intermediates include β-enamino ketoesters (e.g., methyl 3-(dimethylamino)-5-methoxy-2-oxopent-3-enoate), which undergo regioselective cyclization to form the 1,2-oxazole core. Reaction conditions such as solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) are critical for suppressing competing isomer formation . LC–MS and flash chromatography are used to confirm product purity and absence of regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- 1H/13C NMR : Distinctive signals include the methyl ester group (δ ~3.8–3.9 ppm in 1H NMR; δ ~165–170 ppm in 13C NMR) and the methoxy substituent (δ ~3.3–3.5 ppm in 1H NMR). Coupling constants (e.g., 2JH3–N2 ≈ 14.36 Hz in 15N-labeled analogs) confirm the 1,2-oxazole regiochemistry .

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and oxazole C=N (~1630 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What experimental strategies are employed to confirm the regioselectivity of 1,2-oxazole formation in the synthesis of this compound, particularly when multiple isomeric products are possible?

- Methodological Answer :

- Isotopic Labeling : 15N-labeling of hydroxylamine allows detection of JH-N coupling constants (e.g., 2JH3–N2 ≈ 14.36 Hz) via NMR, which are diagnostic for 1,2-oxazole vs. 1,3-oxazole isomers .

- Chemical Exchange NMR : Saturation transfer experiments (e.g., 1D selective NOESY) identify equilibrating rotamers and rule out static diastereomers, ensuring observed signals correspond to a single regioisomer .

- Mechanistic Probes : Trapping intermediates (e.g., oxime E in Scheme 2, ) with deuterated solvents or quenching agents can validate the dominant reaction pathway .

Q. How can researchers utilize 15N-labeling in NMR studies to elucidate the structure and dynamic behavior of this compound derivatives?

- Methodological Answer :

- Direct Coupling Analysis : 15N-labeling enables measurement of 1JC3–N2 (~4.55 Hz) and 2JC5–N2 (~1.96 Hz) in 13C NMR, confirming nitrogen positioning within the oxazole ring .

- Dynamic NMR : Variable-temperature studies of 15N-labeled derivatives can reveal rotameric equilibria, with exchange rates quantified via line-shape analysis or EXSY experiments .

Q. What methodologies are recommended for analyzing and resolving contradictory crystallographic data encountered during the structural determination of this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement (supports twinned data and high-resolution structures) and WinGX/ORTEP-3 for graphical validation of hydrogen bonding and thermal ellipsoids .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) to resolve packing ambiguities .

- Data Reconciliation : Compare experimental metrics (e.g., triclinic cell parameters: a = 11.55 Å, α = 102.4°) with DFT-optimized geometries to address outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.